1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate

Description

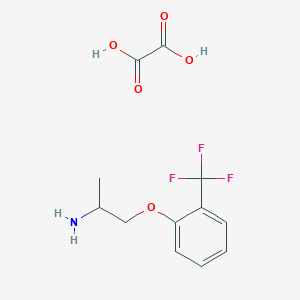

1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate is a synthetic organic compound comprising a propan-2-amine backbone linked to a 2-(trifluoromethyl)phenoxy group, with oxalic acid as the counterion. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxalate salt improves solubility and bioavailability.

Properties

IUPAC Name |

oxalic acid;1-[2-(trifluoromethyl)phenoxy]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.C2H2O4/c1-7(14)6-15-9-5-3-2-4-8(9)10(11,12)13;3-1(4)2(5)6/h2-5,7H,6,14H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDDAEISRCVHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1C(F)(F)F)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Fluorobenzotrifluoride with Propan-2-amine Derivatives

The most direct method involves reacting 2-fluorobenzotrifluoride with a propan-2-amine precursor. In a representative protocol, N,N-dimethyl-(3-hydroxy-3-phenyl-propyl)-amine is treated with 2-fluorobenzotrifluoride in dry dimethylformamide (DMF) under nitrogen atmosphere. Potassium tert-butoxide (1.2 equiv) is added to deprotonate the hydroxyl group, enabling nucleophilic displacement of the fluorine atom. The reaction proceeds at 60–80°C for 12–24 hours, yielding 1-(2-(trifluoromethyl)phenoxy)-N,N-dimethylpropan-2-amine as an intermediate.

Demethylation and Oxalate Formation

The dimethylamine intermediate undergoes demethylation using phenyl chloroformate (1.5 equiv) in toluene at 80–90°C. This step selectively removes one methyl group, producing 1-(2-(trifluoromethyl)phenoxy)-N-methylpropan-2-amine . Subsequent treatment with oxalic acid (1.0 equiv) in acetone precipitates the oxalate salt with 78–85% purity. Recrystallization from hot water or ethanol improves purity to >98%.

Key Data Table: Nucleophilic Substitution Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60–80°C | |

| Reaction Time | 12–24 hours | |

| Oxalate Yield | 72–78% | |

| Final Purity (HPLC) | >98% |

Mitsunobu Coupling Approach

Etherification via Triphenylphosphine and Diethyl Azodicarboxylate

An alternative route employs Mitsunobu conditions to couple 2-(trifluoromethyl)phenol with a propan-2-amine derivative. 3-Hydroxy-N-methylpropan-2-amine is reacted with 2-(trifluoromethyl)phenol in tetrahydrofuran (THF) using triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.1 equiv). The reaction is conducted at 0°C to room temperature over 8 hours, achieving 65–70% conversion to 1-(2-(trifluoromethyl)phenoxy)-N-methylpropan-2-amine .

Challenges in Byproduct Removal

The Mitsunobu method generates triphenylphosphine oxide as a byproduct, necessitating extraction with ether and filtration. The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH, 9:1) before oxalate salt formation. This step adds complexity, reducing overall yield to 50–55%.

Reductive Amination Strategy

Condensation of 2-(Trifluoromethyl)phenol with Ethyl 3-Oxopropanoate

A third route involves reductive amination of ethyl 3-oxopropanoate with methylamine in methanol, followed by O-arylation. Ethyl 3-oxopropanoate is condensed with methylamine (2.0 equiv) at 25°C for 6 hours, yielding N-methyl-3-oxopropanamide . Subsequent O-arylation with 2-(trifluoromethyl)phenol under basic conditions (K₂CO₃, DMF, 100°C, 8 hours) affords 1-(2-(trifluoromethyl)phenoxy)-N-methylpropan-2-amine .

Borohydride Reduction and Salt Formation

The ketone intermediate is reduced using sodium borohydride (1.5 equiv) in methanol at 0°C, followed by oxalic acid treatment in acetone. This method achieves 60–65% overall yield but requires stringent control of reaction pH to avoid over-reduction.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The nucleophilic substitution route offers the highest yield (72–78%) and scalability due to minimal byproducts. In contrast, the Mitsunobu method’s reliance on stoichiometric reagents (triphenylphosphine, DEAD) increases costs and complicates waste management. Reductive amination balances cost and yield but demands precise pH control during reduction .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties:

Research indicates that compounds with similar structures to 1-(2-(trifluoromethyl)phenoxy)propan-2-amine oxalate exhibit selective serotonin and norepinephrine uptake inhibition. These properties are crucial for the treatment of mood disorders such as depression and anxiety. For instance, the compound has been associated with mechanisms akin to those of established antidepressants like fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI) .

Pharmaceutical Formulations:

The compound is also explored for its formulation in pharmaceutical products aimed at treating various psychiatric conditions. Its ability to selectively inhibit neurotransmitter uptake positions it as a candidate for further clinical evaluation .

Neuropharmacology

Mechanism of Action:

The mechanism by which this compound operates involves the modulation of serotonin and norepinephrine levels in the brain. This modulation can lead to improved mood and cognitive function, making it a subject of interest for researchers focusing on neuropharmacological therapies .

Case Studies:

Clinical studies have shown that similar compounds can effectively manage symptoms of depression and anxiety. For example, a study highlighted the effectiveness of SSRIs in improving patient outcomes in clinical settings, suggesting that the pharmacological profile of this compound may yield comparable results .

Synthesis Applications

Synthetic Intermediates:

In synthetic chemistry, this compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions, making it valuable in organic synthesis .

Research and Development:

The compound's structural attributes enable chemists to explore novel synthetic pathways that could lead to the discovery of new therapeutic agents. The ongoing research into its synthesis methods aims to optimize yield and purity, thereby facilitating its application in drug development .

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

2-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride (CAS 1260651-23-7)

- Structural Differences: The trifluoromethyl group is at the para position on the phenoxy ring, and the amine is at the propan-1 position (primary amine).

- Physicochemical Properties :

- Applications : Used as a pharmaceutical intermediate; lacks the β-carbon branching of propan-2-amine, which may reduce steric hindrance in receptor interactions .

N-Ethyl-1-(2-(trifluoromethyl)phenyl)propan-2-amine (CAS 172953-70-7)

- The ethyl group may enhance lipophilicity and CNS penetration .

Fluoxetine (N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamine)

- Structural Differences: Features a para-trifluoromethylphenoxy group and a tertiary amine.

- Activity : Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). The target compound’s ortho-substituted trifluoromethyl group and secondary amine may shift activity toward adrenergic receptors (e.g., β3-antagonism, as seen in SR59230A oxalate) .

1-(2-(Trifluoromethyl)phenyl)propan-2-one (CAS 713-45-1)

- Functional Group Differences : A ketone replaces the amine, making it a synthetic precursor.

- Reactivity : The ketone can undergo reductive amination to form the target compound. Its lack of basicity limits biological activity compared to the amine derivative .

Comparative Data Table

Key Research Findings

- Salt Effects : Oxalate salts (e.g., SR59230A) exhibit pH-dependent solubility, which may limit oral bioavailability compared to hydrochloride salts. However, oxalate counterions can improve crystallinity and stability .

- Metabolism : Trifluoromethyl groups resist oxidative metabolism, prolonging half-life. Secondary amines (propan-2-amine) are more prone to N-dealkylation than tertiary amines (e.g., Fluoxetine) .

Biological Activity

1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 309.24 g/mol. The compound features a trifluoromethyl group that enhances its metabolic stability and bioavailability, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors. The trifluoromethyl group is known to influence the binding affinity and selectivity towards various receptor subtypes, particularly the 5-HT1A and 5-HT7 receptors, which are crucial in the treatment of mood disorders.

Antidepressant Activity

Preliminary studies have indicated that compounds structurally similar to this compound may exhibit antidepressant properties. For instance, research on related compounds has shown significant affinity for serotonin receptors, suggesting potential efficacy in treating depression.

Table 1: Comparison of Structural Similarities

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Fluoxetine | C₁₇H₁₈F₃N₁O | 345.79 g/mol | Selective serotonin reuptake inhibitor |

| Norfluoxetine | C₁₇H₁₈F₃N₂O | 338.33 g/mol | Active metabolite of fluoxetine |

| 3-(Trifluoromethyl)phenylpropan-1-amine | C₁₆H₁₆F₃N | 295.30 g/mol | Exhibits similar antidepressant properties |

Case Studies

A notable study evaluated a series of derivatives related to the target compound for their antidepressant activity using the forced swim test (FST) in mice. The results indicated that certain derivatives showed significant antidepressant-like effects comparable to established medications such as fluoxetine .

In Vivo Studies

In vivo pharmacological assessments have demonstrated that compounds with similar structures can produce anxiolytic effects, with one study reporting that a derivative exhibited greater potency than diazepam at comparable dosages . These findings underscore the therapeutic potential of modifying the trifluoromethyl phenoxy structure to enhance biological activity.

Safety and Toxicity

While exploring the pharmacological potential, it is essential to consider the safety profile of this compound. Initial assessments suggest that compounds within this class have manageable toxicity profiles; however, comprehensive toxicological studies are necessary to establish safety for clinical use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2-(trifluoromethyl)phenoxy)propan-2-amine oxalate?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution and subsequent oxalate salt formation. For example:

Phenolic ether formation : React 2-(trifluoromethyl)phenol with epichlorohydrin under basic conditions (e.g., NaH/DMF) to form the epoxide intermediate .

Amination : Treat the epoxide with ammonia or methylamine to yield 1-(2-(trifluoromethyl)phenoxy)propan-2-amine.

Salt formation : React the free base with oxalic acid in ethanol/water to crystallize the oxalate salt. Solvent polarity adjustment (e.g., 1:1 ethanol/water) enhances yield .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>98% by area normalization) .

Q. How is the structural identity of the compound validated in academic research?

- Methodological Answer : Use a combination of:

NMR spectroscopy : and NMR to confirm trifluoromethyl group integration and aromatic substitution patterns.

Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 234.0874 for the free base) .

X-ray crystallography : For oxalate salt confirmation, analyze crystal packing and hydrogen-bonding networks (e.g., monoclinic space group ) .

Q. What preliminary biological assays are used to evaluate its pharmacological activity?

- Methodological Answer :

Receptor binding assays : Screen against adrenergic (β, β) or serotonin receptors (5-HT) using radioligand displacement (e.g., -CGP12177 for β-adrenoceptors) .

Functional assays : Measure cAMP accumulation (via ELISA) in HEK293 cells transfected with target receptors to assess agonism/antagonism .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed during synthesis?

- Methodological Answer :

Chiral chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) and temperature (25°C) for baseline resolution .

Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during epoxide ring-opening to favor the desired enantiomer .

Q. What strategies resolve contradictions in reported receptor selectivity profiles?

- Methodological Answer :

Subtype-specific antagonists : Use CGP20712A (β-selective) or ICI118,551 (β-selective) to isolate receptor contributions in functional assays .

Knockout models : Validate target engagement using β-adrenoceptor knockout mice or CRISPR-edited cell lines .

Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding poses across receptor subtypes and reconcile efficacy differences .

Q. How can researchers optimize the oxalate salt’s stability under physiological conditions?

- Methodological Answer :

pH-solubility profiling : Determine solubility across pH 1–7.4 (simulated gastric/intestinal fluids) to identify degradation hotspots.

Excipient screening : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous stability via host-guest complexation .

Accelerated stability testing : Store samples at 40°C/75% RH for 3 months and monitor oxalate dissociation via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.